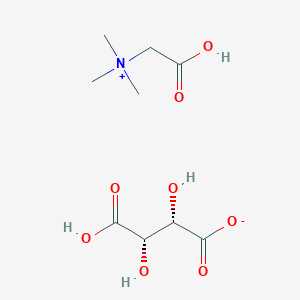
carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate, commonly known as CTAB, is a quaternary ammonium salt. It is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用机制
CTAB acts as a cationic surfactant, which means it has a positively charged head and a hydrophobic tail. The positively charged head interacts with negatively charged surfaces, such as cell membranes and DNA, while the hydrophobic tail interacts with hydrophobic surfaces. CTAB forms micelles in aqueous solutions, which can solubilize hydrophobic molecules and stabilize nanoparticles.
生化和生理效应
CTAB has been shown to have antimicrobial and antiviral properties. It can disrupt the cell membrane of microorganisms and prevent their growth. CTAB can also interact with proteins and enzymes, which can affect their activity and function. However, CTAB is toxic to cells at high concentrations and can cause cell death.
实验室实验的优点和局限性
CTAB is a versatile and widely used surfactant in scientific research. It is readily available and relatively inexpensive. CTAB can be used in various applications, including DNA extraction, protein purification, and nanoparticle synthesis. However, CTAB can be toxic to cells and can interfere with some assays and experiments. Therefore, it is important to use CTAB at appropriate concentrations and to perform toxicity tests before using it in experiments.
未来方向
There are several future directions for CTAB research. One direction is to develop new methods for CTAB synthesis that are more efficient and environmentally friendly. Another direction is to investigate the mechanism of CTAB interaction with proteins and enzymes and to develop new applications for CTAB in protein research. Additionally, CTAB can be used in drug delivery systems and as a potential antimicrobial agent. Further research is needed to explore these potential applications of CTAB.
In conclusion, CTAB is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential applications of CTAB in various fields.
合成方法
CTAB can be synthesized using different methods, including the reaction of trimethylamine with chloroacetic acid, the reaction of trimethylamine with monochloroacetic acid, and the reaction of trimethylamine with sodium chloroacetate. The latter method is the most commonly used method for CTAB synthesis. In this method, trimethylamine is reacted with sodium chloroacetate in the presence of hydrochloric acid, followed by the addition of sodium hydroxide to adjust the pH. The resulting CTAB is purified by precipitation and recrystallization.
科学研究应用
CTAB has various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. In DNA extraction, CTAB is used to lyse cells and separate DNA from proteins and other cellular components. CTAB forms a complex with DNA, which is then extracted using organic solvents. In protein purification, CTAB is used to solubilize and purify proteins by forming a complex with the protein of interest. In nanoparticle synthesis, CTAB is used as a surfactant to stabilize the nanoparticles and control their size and shape.
属性
CAS 编号 |
17671-52-2 |
|---|---|
产品名称 |
carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
分子式 |
C9H17NO8 |
分子量 |
267.23 g/mol |
IUPAC 名称 |
carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI 键 |
LKAOQCIAIYQGFG-LREBCSMRSA-N |
手性 SMILES |
C[N+](C)(C)CC(=O)O.[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
SMILES |
C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
规范 SMILES |
C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



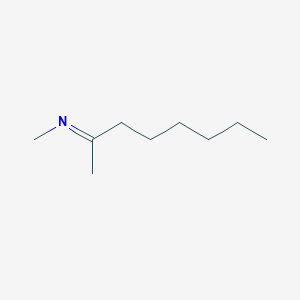
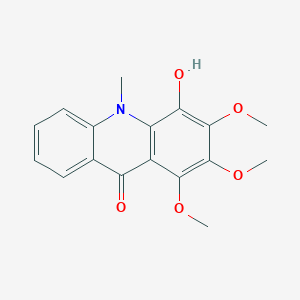
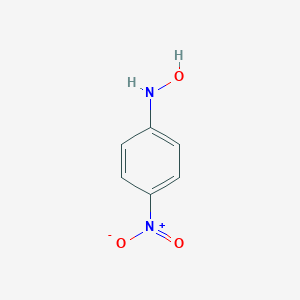
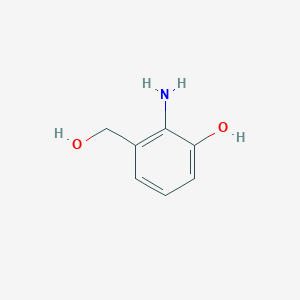
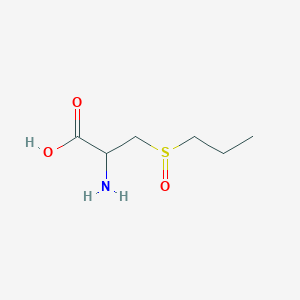
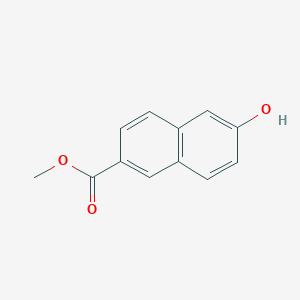
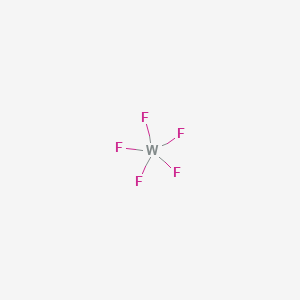
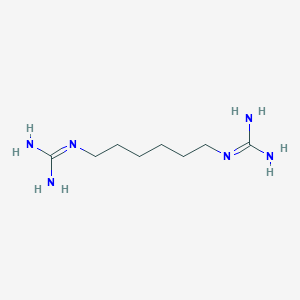
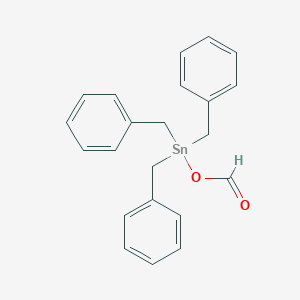
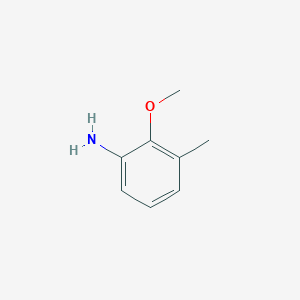
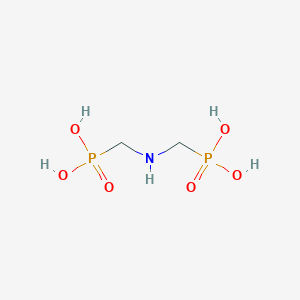
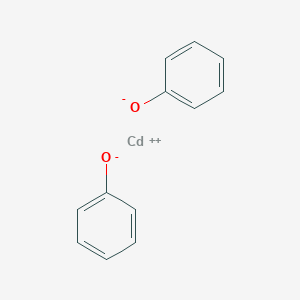
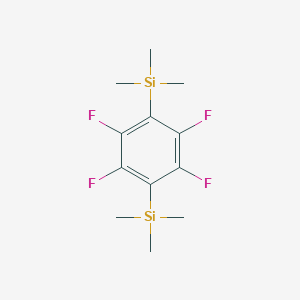
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)